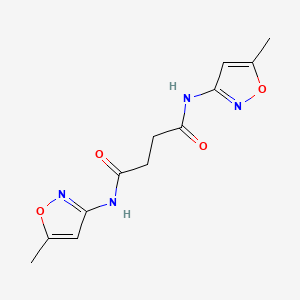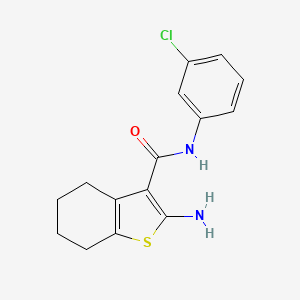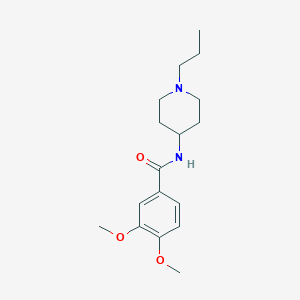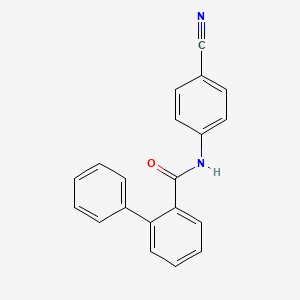
N,N'-bis(5-methyl-3-isoxazolyl)succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(5-methyl-3-isoxazolyl)succinamide, also known as BISA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISA is a succinimide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of N,N'-bis(5-methyl-3-isoxazolyl)succinamide involves its interaction with the Kv1.3 channel, which is expressed on the surface of T cells. N,N'-bis(5-methyl-3-isoxazolyl)succinamide binds to the channel and blocks its activity, preventing the influx of potassium ions into the cell. This results in a decrease in T cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on T cell activity, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of neuronal excitability. N,N'-bis(5-methyl-3-isoxazolyl)succinamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-bis(5-methyl-3-isoxazolyl)succinamide is its selectivity for the Kv1.3 channel, which allows for targeted modulation of T cell activity. However, N,N'-bis(5-methyl-3-isoxazolyl)succinamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on other ion channels and cellular processes.
Direcciones Futuras
There are several potential future directions for research on N,N'-bis(5-methyl-3-isoxazolyl)succinamide. One area of focus could be the development of more potent and selective Kv1.3 inhibitors for the treatment of autoimmune diseases. Another direction could be the investigation of N,N'-bis(5-methyl-3-isoxazolyl)succinamide's effects on other ion channels and cellular processes, which could lead to the development of new therapeutic targets. Additionally, research could be conducted to explore the potential use of N,N'-bis(5-methyl-3-isoxazolyl)succinamide as an antioxidant in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N,N'-bis(5-methyl-3-isoxazolyl)succinamide can be synthesized using a variety of methods, but one common approach involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with N,N'-carbonyldiimidazole to form the corresponding imidazole derivative. This intermediate can then be reacted with succinic anhydride to yield N,N'-bis(5-methyl-3-isoxazolyl)succinamide.
Aplicaciones Científicas De Investigación
N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been used in a number of research applications, including studies on the regulation of ion channels and the modulation of synaptic transmission. In particular, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of T cell activation and proliferation. This makes N,N'-bis(5-methyl-3-isoxazolyl)succinamide a potential candidate for the development of immunosuppressive drugs.
Propiedades
IUPAC Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-5-9(15-19-7)13-11(17)3-4-12(18)14-10-6-8(2)20-16-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINIVBWNNNYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)


![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)
![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)

